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Compound of Interest

Compound Name:
Dimethyl Tetrahydropyran-4,4-

dicarboxylate

Cat. No.: B123302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

Dimethyl tetrahydropyran-4,4-dicarboxylate. Given the limited availability of published

experimental data for this specific compound, this document outlines the predicted

spectroscopic characteristics based on its known structure and analogous compounds. It also

proposes a detailed experimental protocol for its synthesis, adapted from established

procedures for similar molecules.

Compound Overview
Dimethyl tetrahydropyran-4,4-dicarboxylate is a diester derivative of tetrahydropyran. Its

structure features a central tetrahydropyran ring with two methyl ester groups attached to the

C4 position. This gem-dicarboxylate motif makes it a valuable building block in organic

synthesis, potentially for the introduction of sterically hindered functionalities or as a precursor

to other complex cyclic systems.

Physical and Chemical Properties:
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Property Value

Molecular Formula C₉H₁₄O₅

Molecular Weight 202.21 g/mol

CAS Number 149777-00-4

Appearance Colorless to almost clear liquid

Density 1.18 g/cm³

Refractive Index (n20D) 1.4530 to 1.4560

Proposed Synthesis
A plausible synthetic route to Dimethyl tetrahydropyran-4,4-dicarboxylate involves the

reaction of dimethyl malonate with bis(2-chloroethyl) ether in the presence of a base. This

method is an adaptation of the known synthesis for the corresponding diethyl ester.

Experimental Protocol: Synthesis of Dimethyl
Tetrahydropyran-4,4-dicarboxylate
Materials:

Dimethyl malonate

Bis(2-chloroethyl) ether

Anhydrous potassium carbonate (K₂CO₃)

Tetrabutylammonium bromide (TBAB)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, add anhydrous DMF.

Addition of Reagents: To the DMF, add dimethyl malonate, bis(2-chloroethyl) ether,

anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-

24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel and dilute with diethyl ether. Wash the

organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to obtain pure Dimethyl tetrahydropyran-4,4-dicarboxylate.

Structural Elucidation via Spectroscopic Methods
The following sections detail the predicted spectroscopic data that would confirm the structure

of Dimethyl tetrahydropyran-4,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three

types of protons in the molecule.
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δ ~3.75 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two

methoxy (-OCH₃) groups of the esters. The singlet multiplicity is due to the absence of

adjacent protons.

δ ~3.80 ppm (triplet, 4H): This triplet is attributed to the four equivalent protons on the

carbons adjacent to the ring oxygen (C2 and C6). The triplet splitting pattern would arise

from coupling to the two adjacent protons on C3 and C5.

δ ~2.10 ppm (triplet, 4H): This triplet corresponds to the four equivalent protons on the

carbons adjacent to the quaternary carbon (C3 and C5). The triplet multiplicity is due to

coupling with the adjacent protons on C2 and C6.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, consistent with the

four unique carbon environments in the molecule.

δ ~171 ppm: This signal in the downfield region is characteristic of the carbonyl carbons

(C=O) of the two equivalent ester groups.

δ ~66 ppm: This signal corresponds to the two equivalent carbons of the tetrahydropyran

ring bonded to the oxygen atom (C2 and C6).

δ ~53 ppm: This signal is attributed to the two equivalent methoxy carbons (-OCH₃).

δ ~52 ppm: The quaternary carbon (C4) bearing the two ester groups is expected to appear

at this chemical shift.

δ ~33 ppm: This signal corresponds to the two equivalent methylene carbons in the

tetrahydropyran ring adjacent to the quaternary center (C3 and C5).

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.

~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
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~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of a

saturated aliphatic ester.[1][2]

~1250-1100 cm⁻¹: Strong C-O stretching vibrations associated with the ester and the ether

linkages.[1][3]

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the

compound (C₉H₁₄O₅).

Key Fragmentation Patterns:

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 171.

Loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z = 143.

Cleavage of the tetrahydropyran ring can lead to various smaller fragments.

Summary of Predicted Spectroscopic Data
The following table summarizes the predicted quantitative data for the structural elucidation of

Dimethyl tetrahydropyran-4,4-dicarboxylate.
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Spectroscopic Method Predicted Data Assignment

¹H NMR (CDCl₃) δ ~3.75 (s, 6H) 2 x -OCH₃

δ ~3.80 (t, 4H) -CH₂-O-CH₂- (C2-H, C6-H)

δ ~2.10 (t, 4H)
-CH₂-C(COOR)₂-CH₂- (C3-H,

C5-H)

¹³C NMR (CDCl₃) δ ~171 ppm 2 x C=O

δ ~66 ppm C2, C6

δ ~53 ppm 2 x -OCH₃

δ ~52 ppm C4

δ ~33 ppm C3, C5

IR (neat) ~1735 cm⁻¹ (strong) C=O stretch (ester)

~1250-1100 cm⁻¹ (strong) C-O stretch (ester and ether)

Mass Spectrometry (EI) m/z = 202 Molecular Ion (M⁺)

m/z = 171 [M - OCH₃]⁺

m/z = 143 [M - COOCH₃]⁺

Workflow and Logic Diagrams
The following diagrams illustrate the proposed synthesis and the logical workflow for the

structural elucidation of Dimethyl tetrahydropyran-4,4-dicarboxylate.
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Proposed synthetic pathway for Dimethyl tetrahydropyran-4,4-dicarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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